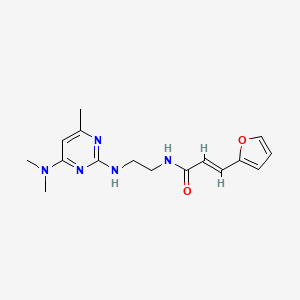

(E)-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(furan-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-12-11-14(21(2)3)20-16(19-12)18-9-8-17-15(22)7-6-13-5-4-10-23-13/h4-7,10-11H,8-9H2,1-3H3,(H,17,22)(H,18,19,20)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSPRMXCMKTNMJ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)C=CC2=CC=CO2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)/C=C/C2=CC=CO2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(furan-2-yl)acrylamide is a complex organic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a pyrimidine moiety, which are known to contribute to its biological activity. The molecular formula is , with a molecular weight of 419.42 g/mol. The presence of the dimethylamino group enhances its lipophilicity, potentially improving cellular uptake.

- Inhibition of Protein Kinases : Research indicates that compounds similar to this structure can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDK4/6 has shown promise in treating various cancers by preventing tumor cell proliferation .

- Topoisomerase II Inhibition : Studies on related compounds have demonstrated their ability to act as selective inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. This mechanism leads to increased apoptosis in cancer cells .

- Induction of Reactive Oxygen Species (ROS) : Compounds with similar structures have been shown to induce ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .

In Vitro Studies

The compound has been tested against various cancer cell lines, including:

- Breast Cancer : Exhibited significant cytotoxicity at low micromolar concentrations.

- Colon Cancer : Demonstrated effective growth inhibition.

- Lung Cancer : Potentially reduced cell viability compared to standard treatments like etoposide.

Table 1 summarizes the IC50 values observed in different cancer models:

| Cancer Type | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Breast Cancer | MCF7 | 5.99 | |

| Colon Cancer | HT29 | 4.50 | |

| Lung Cancer | NCI-H522 | 6.25 |

Case Studies

- Study on Anticancer Activity : A recent study evaluated the compound's effects on MCF7 breast cancer cells, revealing an apoptotic effect primarily during the G1 phase of the cell cycle, indicating a potential for use in targeted therapies .

- Combination Therapies : Preliminary data suggest that combining this compound with other chemotherapeutics may enhance overall efficacy and reduce resistance mechanisms commonly observed in cancer treatments.

Toxicity and Safety Profile

The toxicity profile of (E)-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(furan-2-yl)acrylamide appears favorable based on available studies. Normal cell lines showed significantly lower sensitivity compared to cancerous counterparts, indicating a potential therapeutic window for clinical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound shares structural motifs with several acrylamide derivatives reported in the literature. Key comparisons include:

Table 1: Structural Comparison with Analogs

Key Observations:

Heterocyclic Diversity: The target compound’s pyrimidine and furan groups contrast with quinoline (6n, 8a) or pyrido-pyrimidinone (6) cores in analogs.

Substituent Effects: Electron-Donating Groups: The dimethylamino group on the pyrimidine ring enhances solubility and may influence binding affinity through hydrogen bonding . Furan vs.

Linker Flexibility: The ethylamino linker in the target compound offers conformational flexibility, unlike rigid morpholinoethyl (6n) or ethoxypropyl () spacers.

Physicochemical Data :

- Solubility: The dimethylamino group and furan may improve aqueous solubility compared to halogenated analogs (e.g., 6n, ).

- Melting Points: Not reported for the target compound, but structurally similar acrylamides (e.g., ) exhibit melting points between 120–150°C, influenced by crystallinity and substituent polarity.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 4-(dimethylamino)-6-methylpyrimidin-2-amine with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the ethylenediamine backbone .

- Step 2 : Acrylation of the intermediate with 3-(furan-2-yl)acryloyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to preserve the (E)-stereochemistry .

- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., EDCI/HOBt for amide coupling). Monitor yield via HPLC and purity via TLC .

Q. Which characterization techniques are critical for confirming structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for acrylamide double bond) and substituent integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and detect side products (e.g., incomplete acrylation) .

- Elemental Analysis : Verify C/H/N ratios to confirm stoichiometry .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Case Study : If the furan proton signals overlap with pyrimidine peaks, use 2D NMR (e.g., COSY, HSQC) to assign protons unambiguously .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts (software: Gaussian or ORCA) .

- Alternative Techniques : Employ IR spectroscopy to confirm amide C=O stretching (~1650 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects can be modeled using the polarizable continuum model (PCM) .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to identify binding motifs .

- ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability .

Q. How can structure-activity relationship (SAR) studies elucidate biological activity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace dimethylamino with cyclopropyl or trifluoromethyl groups) and test activity against target enzymes .

- Biological Assays : Use enzyme inhibition assays (e.g., IC₅₀ determination) and cell-based models (e.g., cytotoxicity in cancer lines) .

- Statistical Modeling : Apply multivariate regression to correlate electronic parameters (e.g., Hammett constants) with bioactivity .

Q. What strategies ensure stability during storage and in vitro assays?

- Methodological Answer :

- Degradation Pathways : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify hydrolysis or oxidation products .

- Formulation : Use lyophilization for long-term storage or encapsulate in cyclodextrins to enhance aqueous solubility .

- Buffer Optimization : Avoid high-pH conditions (>8.0) to prevent acrylamide hydrolysis; use antioxidants (e.g., BHT) in DMSO stock solutions .

Data Analysis & Experimental Design

Q. How should researchers analyze conflicting bioactivity data across assays?

- Methodological Answer :

- Reproducibility Checks : Repeat assays with controlled variables (e.g., cell passage number, serum batch) .

- Orthogonal Assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .

- Meta-Analysis : Use tools like Prism to compare dose-response curves and calculate statistical significance (p < 0.05) .

Q. What experimental designs improve synthesis scalability without compromising purity?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., acrylation) to enhance heat dissipation and reduce side reactions .

- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent use .

- In-Line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.